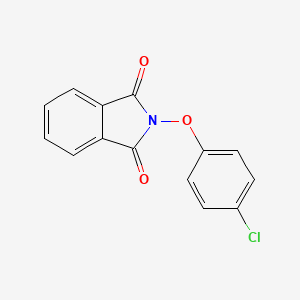

2-(4-Chlorophenoxy)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC14190911

Molecular Formula: C14H8ClNO3

Molecular Weight: 273.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H8ClNO3 |

|---|---|

| Molecular Weight | 273.67 g/mol |

| IUPAC Name | 2-(4-chlorophenoxy)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |

| Standard InChI Key | YUZOGNQSVZOYJY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 2-(4-chlorophenoxy)isoindoline-1,3-dione is C₁₄H₈ClNO₃, with a molecular weight of 273.68 g/mol . The IUPAC name derives from the isoindoline-1,3-dione scaffold, where the 2-position is substituted with a 4-chlorophenoxy moiety. The structure features two carbonyl groups at the 1- and 3-positions, contributing to its planar aromaticity and reactivity .

Key structural attributes:

-

Isoindoline-1,3-dione core: A fused bicyclic system with conjugated π-electrons.

-

4-Chlorophenoxy substituent: Introduces steric bulk and electron-withdrawing effects, influencing solubility and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via condensation reactions involving phthalic anhydride derivatives and substituted amines or phenols. A representative method includes:

-

Nucleophilic substitution: Reaction of 4-chlorophenol with 2-bromoisoindoline-1,3-dione in the presence of a base (e.g., K₂CO₃) under reflux conditions .

-

Cyclization: Alternatively, phthalic anhydride may react with 4-chlorophenoxyamine intermediates in acetic acid, followed by dehydration to form the imide ring .

Optimization parameters:

-

Catalysts: Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution .

-

Yield: Reported yields range from 47–93% depending on purification methods (e.g., column chromatography) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 273.68 g/mol | |

| logP (Partition coefficient) | 6.468 | |

| Melting Point | 195–197°C (decomposes) | |

| Solubility | Poor in water; soluble in DMSO, DMF | |

| Polar Surface Area | 35.63 Ų |

The high logP value indicates significant lipophilicity, favoring membrane permeability in biological systems . Its low aqueous solubility necessitates formulation with co-solvents for pharmacological applications .

Spectroscopic Characterization

FT-IR Analysis

-

C=O Stretches: Strong absorptions at 1770 cm⁻¹ and 1710 cm⁻¹ (imide carbonyl groups) .

-

Aromatic C-H: Bending vibrations at 750–850 cm⁻¹ (para-substituted benzene) .

NMR Spectroscopy

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Mass Spectrometry

Biological Activities and Applications

Materials Science

-

Nonlinear Optics (NLO): High hyperpolarizability (β = 8.76 × 10⁻³⁰ esu) due to electron-withdrawing groups, making it a candidate for optoelectronic devices .

-

Thermal Stability: Decomposition temperature >250°C, suitable for high-temperature applications .

Computational Studies

Density Functional Theory (DFT)

-

HOMO-LUMO Gap: 4.2 eV, indicating stability and charge transfer capability .

-

Molecular Electrostatic Potential (MEP): Negative potential localized at carbonyl oxygen atoms, favoring electrophilic attacks .

ADME Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume